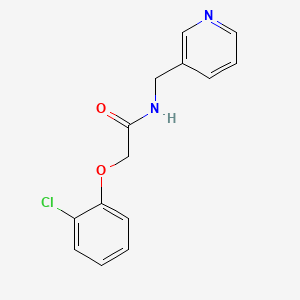
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide, also known as CPAA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmaceutical agent. CPAA has been found to have various biochemical and physiological effects, which could be useful in treating a range of diseases. In
Wirkmechanismus
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been found to increase the levels of GABA, which is an inhibitory neurotransmitter that can help reduce seizure activity. It has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have various biochemical and physiological effects. It has been shown to reduce seizure activity in animal models, as well as reduce inflammation and pain. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has also been found to have antioxidant properties, which could be useful in protecting against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is that it has been well-studied and has a known synthesis method. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have a relatively low toxicity profile, which makes it a safer option for use in animal studies. However, one limitation of using 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide is that its exact mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for research involving 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects in animal models, and further research could help determine its potential as a therapeutic agent for these diseases. Another area of interest is its potential use as an analgesic. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to reduce pain in animal models, and further research could help determine its potential as a treatment for chronic pain. Finally, more research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide, which could help identify new potential uses for this compound.
Synthesemethoden
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide can be synthesized through a multistep process involving the reaction of 2-chlorophenol with 3-pyridinemethanol, followed by the addition of acetic anhydride and the use of a catalyst. The resulting product is then purified through recrystallization to obtain 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide in a high yield.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has been studied extensively for its potential use as a pharmaceutical agent. It has been found to have anticonvulsant, anti-inflammatory, and analgesic effects. 2-(2-chlorophenoxy)-N-(3-pyridinylmethyl)acetamide has also been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-12-5-1-2-6-13(12)19-10-14(18)17-9-11-4-3-7-16-8-11/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOPGYOYCJJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CN=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

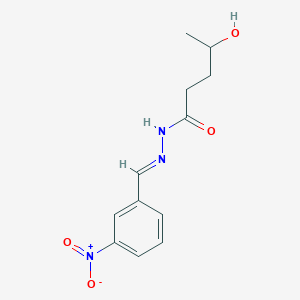
![2-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5721380.png)
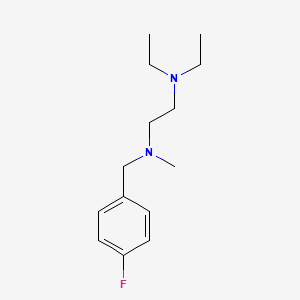
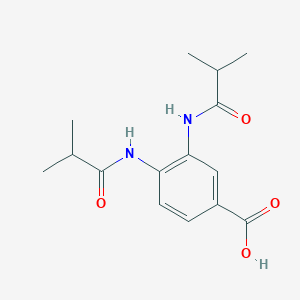

![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)
methyl]benzenesulfonamide](/img/structure/B5721409.png)
![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)
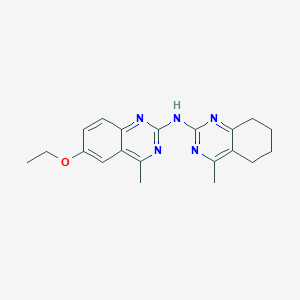
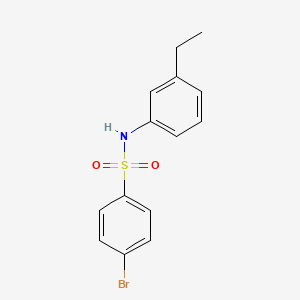

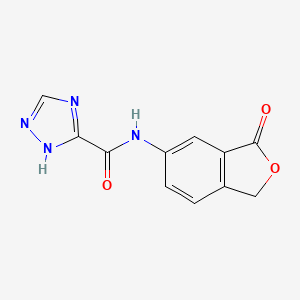
![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![4-({[3-mercapto-5-(4-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B5721453.png)